4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a quinazolinone core, a bromine substituent, and a pyridine moiety
Properties
CAS No. |
422287-31-8 |
|---|---|
Molecular Formula |
C22H17BrN4O2S |
Molecular Weight |
481.37 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI Key |
QEGYBZWCKHTOFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be performed using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with 3-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly:
- Antitumor Properties : Studies have shown that 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide can inhibit tumor cell proliferation by targeting specific enzymes and receptors involved in cancer progression. Its mechanism may involve the inhibition of protein kinases or modulation of apoptotic pathways.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrates efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Enzyme Inhibition : The compound's ability to interact with various enzymes makes it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor, such as certain cancers and metabolic disorders .
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models showed promising results where administration of the compound led to reduced tumor size and improved survival rates compared to control groups .
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing chemotherapeutic agents, indicating enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The bromine substituent and the pyridine moiety enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core but differ in their substituents.
N-(pyridin-3-ylmethyl)benzamides: These compounds have a similar benzamide structure but lack the quinazolinone core.
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure which includes a bromine atom and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C22H24BrN4O2S, with a molecular weight of 481.4 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
The compound's unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that play critical roles in cancer metabolism. Preliminary studies suggest that it may target pathways involved in tumor growth and proliferation, although detailed mechanisms are still under investigation.
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The presence of the quinazolinone core is believed to enhance its antibacterial efficacy.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of this compound. For instance, a study reported a significant inhibition rate against certain cancer cell lines, highlighting its potential as a therapeutic agent.
- Molecular Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with specific targets within cancer cells, potentially leading to apoptosis (programmed cell death). These findings underscore the need for further exploration into its mechanism of action and therapeutic efficacy .
- Toxicity Assessments : Toxicity studies, including assessments on zebrafish embryos, have shown that while the compound exhibits biological activity, it also necessitates careful evaluation regarding safety and side effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other quinazolinone derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
